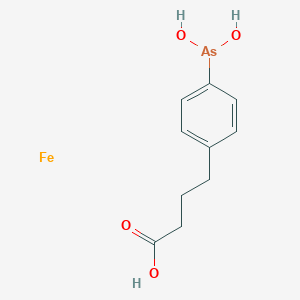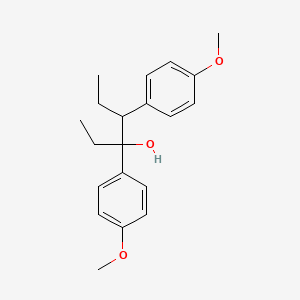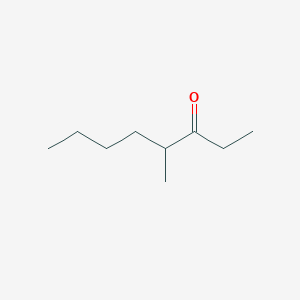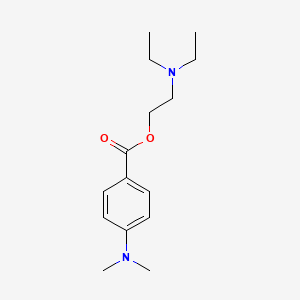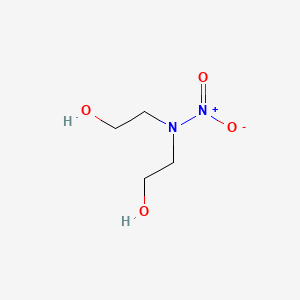
N,N-Bis(2-hydroxyethyl)nitramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-hydroxyethyl)nitramide is an organic compound with the molecular formula C4H10N2O4 It is characterized by the presence of two hydroxyethyl groups attached to a nitramide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Bis(2-hydroxyethyl)nitramide can be synthesized through the reaction of diethanolamine with nitrous acid. The reaction typically involves the following steps:
Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid.
Reaction with Diethanolamine: Diethanolamine is then added to the nitrous acid solution, resulting in the formation of this compound.
The reaction is usually carried out at low temperatures to prevent the decomposition of nitrous acid and to ensure a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature control, reagent concentrations, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and yield of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(2-hydroxyethyl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitramide group to an amine group.
Substitution: The hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N,N-Bis(2-hydroxyethyl)nitramide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-hydroxyethyl)nitramide involves its interaction with molecular targets through its hydroxyethyl and nitramide groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-hydroxyethyl)oleamide: Similar in structure but contains an oleamide group instead of a nitramide group.
N,N-Bis(2-hydroxyethyl)dodecanamide: Contains a dodecanamide group, differing in the length of the carbon chain.
Uniqueness
N,N-Bis(2-hydroxyethyl)nitramide is unique due to the presence of the nitramide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
13084-48-5 |
|---|---|
Formule moléculaire |
C4H10N2O4 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
N,N-bis(2-hydroxyethyl)nitramide |
InChI |
InChI=1S/C4H10N2O4/c7-3-1-5(2-4-8)6(9)10/h7-8H,1-4H2 |
Clé InChI |
NZNQBGHDPNBRGK-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N(CCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


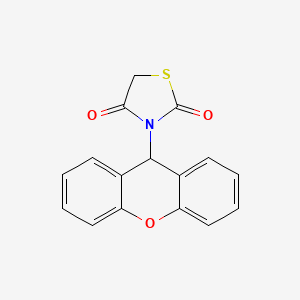
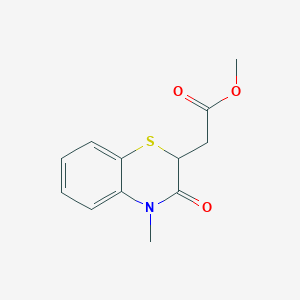


![Dibenzo[b,d]thiophen-2-yl(phenyl)methanone](/img/structure/B14732066.png)

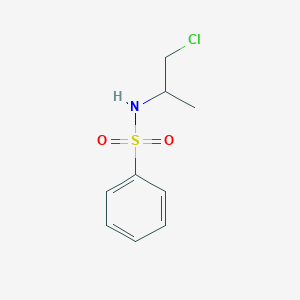
![8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol](/img/structure/B14732083.png)
